Oximidine I

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

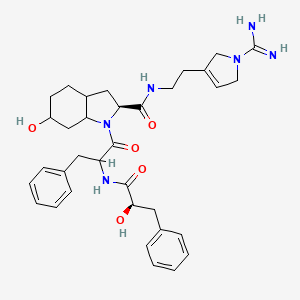

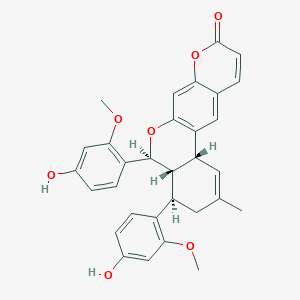

Oximidine I is a novel 12-membered macrolide containing an O-methyloxime moiety. It was isolated from the fermentation broth of Pseudomonas sp. Q52002. This compound exhibits significant antitumor activity, selectively inhibiting the growth of rat 3Y1 cells transformed with E1A, ras, or src oncogenes . The molecular formula of this compound is C23H24N2O7 .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The total synthesis of Oximidine I involves several key steps. One approach includes the use of ring-closing metathesis (RCM) to construct the macrocyclic core. The synthesis begins with the preparation of a bis-diene substrate, which undergoes RCM to form the macrocyclic triene core. This is followed by stereoselective copper-mediated amidation of a (Z)-vinyl iodide to construct the enamide side chain .

Industrial Production Methods: Industrial production of this compound is still under research and development. The biosynthetic pathway involves bacterial trans-acyltransferase polyketide synthases (trans-AT PKSs), which are modular megaenzymes that assemble diverse bioactive natural products .

Analyse Des Réactions Chimiques

Types of Reactions: Oximidine I undergoes various chemical reactions, including oxidation, reduction, and substitution. The compound’s highly unsaturated 12-membered macrolactone and (Z)-enamide side chain make it reactive under specific conditions .

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) can be used to oxidize the double bonds in the macrolactone ring.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can reduce the oxime moiety to an amine.

Major Products: The major products formed from these reactions include epoxides from oxidation, amines from reduction, and azides from nucleophilic substitution .

Applications De Recherche Scientifique

Oximidine I has a wide range of scientific research applications:

Chemistry: It serves as a model compound for studying macrolide synthesis and the reactivity of oxime moieties.

Mécanisme D'action

Oximidine I exerts its effects by inhibiting vacuolar H±ATPases (V-ATPases), which are responsible for pH homeostasis in various intracellular organelles. This inhibition disrupts cellular processes, leading to cell cycle arrest and apoptosis in transformed cells . The molecular targets include the V-ATPase subunits, and the pathways involved are related to cellular pH regulation and apoptosis induction .

Comparaison Avec Des Composés Similaires

Lobatamides: These compounds also target V-ATPases and share structural similarities with this compound.

Salicylihalamides: Another class of macrolides that inhibit V-ATPases and have similar biological activities.

Uniqueness: this compound is unique due to its specific stereochemistry and the presence of an O-methyloxime moiety. Its selective inhibition of transformed cells and potent antitumor activity at nanomolar concentrations set it apart from other similar compounds .

Propriétés

Formule moléculaire |

C23H24N2O7 |

|---|---|

Poids moléculaire |

440.4 g/mol |

Nom IUPAC |

(Z,4Z)-N-[(E)-3-[(4S,5R,6S,8R,9Z,11E)-5,17-dihydroxy-2-oxo-3,7-dioxatricyclo[11.4.0.06,8]heptadeca-1(13),9,11,14,16-pentaen-4-yl]prop-2-enyl]-4-methoxyiminobut-2-enamide |

InChI |

InChI=1S/C23H24N2O7/c1-30-25-14-6-12-19(27)24-13-5-11-17-21(28)22-18(31-22)10-3-2-7-15-8-4-9-16(26)20(15)23(29)32-17/h2-12,14,17-18,21-22,26,28H,13H2,1H3,(H,24,27)/b7-2+,10-3-,11-5+,12-6-,25-14-/t17-,18+,21+,22+/m0/s1 |

Clé InChI |

MJQHXIHJXNEHLK-GGTJAALXSA-N |

SMILES isomérique |

CO/N=C\C=C/C(=O)NC/C=C/[C@H]1[C@H]([C@H]2[C@H](O2)/C=C\C=C\C3=C(C(=CC=C3)O)C(=O)O1)O |

SMILES canonique |

CON=CC=CC(=O)NCC=CC1C(C2C(O2)C=CC=CC3=C(C(=CC=C3)O)C(=O)O1)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N,N-dimethyl-4-[(1-methyl-6-nitro-2-phenylpyrazolo[1,5-a]indol-1-ium-4-ylidene)methyl]aniline;trifluoromethanesulfonate](/img/structure/B10852418.png)

![1-Pyridin-2-yl-4-[2-(4-thiophen-2-yl-cyclohex-3-enyl)-ethyl]-piperazine](/img/structure/B10852439.png)

![N-{2-[2-(Adamantan-2-yloxycarbonylamino)-3-(1H-indol-3-yl)-2-methyl-propionylamino]-1-phenyl-ethyl}-succinamic acid](/img/structure/B10852450.png)

![(S)-3-[(S)-2-(Adamantan-2-yloxycarbonylamino)-3-(1H-indol-3-yl)-2-methyl-propionylamino]-4-phenyl-butyric acid](/img/structure/B10852457.png)

![1-[2-((S)-4-Phenyl-cyclohex-3-enyl)-ethyl]-4-pyridin-2-yl-piperazine](/img/structure/B10852469.png)

![4-[[(2R)-2-[[(2R)-2-(2-adamantyloxycarbonylamino)-3-(1H-indol-3-yl)-2-methylpropanoyl]amino]-3-phenylpropyl]amino]-4-oxobutanoic acid](/img/structure/B10852471.png)

![N-{(S)-2-[(S)-2-(Adamantan-2-yloxycarbonylamino)-3-(1H-indol-3-yl)-2-methyl-propionylamino]-1-phenyl-ethyl}-succinamic acid](/img/structure/B10852478.png)

![2-(3,4-Dihydroxyphenyl)-5,7-dihydroxy-6-methoxy-3-[3,4,5-trihydroxy-6-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxymethyl]oxan-2-yl]oxychromen-4-one](/img/structure/B10852486.png)

![4-(4-Dimethylaminobenzyliden)-1-methyl-6-nitro-2-phenyl-4H-p yrazolo[1,5-a]indolium trifluoromethanesulfonate](/img/structure/B10852495.png)